molecular formula C8H5BrN2O2 B14078855 Methyl 3-bromo-6-cyanopyridine-2-carboxylate CAS No. 61880-93-1

Methyl 3-bromo-6-cyanopyridine-2-carboxylate

Katalognummer: B14078855
CAS-Nummer: 61880-93-1
Molekulargewicht: 241.04 g/mol
InChI-Schlüssel: DRDRLVDXPCYXDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-bromo-6-cyanopyridine-2-carboxylate is a chemical compound with the molecular formula C8H4BrN2O2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-6-cyanopyridine-2-carboxylate typically involves the bromination of methyl 6-cyanopyridine-2-carboxylate. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production method .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 3-bromo-6-cyanopyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).

    Reduction: Reducing agents (e.g., LiAlH4, H2 with Pd/C), solvents (e.g., tetrahydrofuran, ethanol).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetone).

Major Products:

    Substitution: Various substituted pyridine derivatives.

    Reduction: Amino derivatives of the pyridine ring.

    Oxidation: Carboxylic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 3-bromo-6-cyanopyridine-2-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 3-bromo-6-cyanopyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. The bromine and nitrile groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .

Vergleich Mit ähnlichen Verbindungen

    Methyl 6-bromopyridine-2-carboxylate: Similar structure but lacks the nitrile group.

    Methyl 6-cyanopyridine-2-carboxylate: Similar structure but lacks the bromine atom.

    Methyl 3-bromo-6-chloropyrazine-2-carboxylate: Contains a pyrazine ring instead of a pyridine ring.

Uniqueness: Methyl 3-bromo-6-cyanopyridine-2-carboxylate is unique due to the presence of both bromine and nitrile functional groups on the pyridine ring.

Eigenschaften

CAS-Nummer

61880-93-1

Molekularformel

C8H5BrN2O2

Molekulargewicht

241.04 g/mol

IUPAC-Name

methyl 3-bromo-6-cyanopyridine-2-carboxylate

InChI

InChI=1S/C8H5BrN2O2/c1-13-8(12)7-6(9)3-2-5(4-10)11-7/h2-3H,1H3

InChI-Schlüssel

DRDRLVDXPCYXDH-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C=CC(=N1)C#N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.